8-Chloroimidazo[1,2-a]pyridin-2-ol 8-Chloroimidazo[1,2-a]pyridin-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13564330
InChI: InChI=1S/C7H5ClN2O/c8-5-2-1-3-10-4-6(11)9-7(5)10/h1-4,11H
SMILES: C1=CN2C=C(N=C2C(=C1)Cl)O
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol

8-Chloroimidazo[1,2-a]pyridin-2-ol

CAS No.:

Cat. No.: VC13564330

Molecular Formula: C7H5ClN2O

Molecular Weight: 168.58 g/mol

* For research use only. Not for human or veterinary use.

8-Chloroimidazo[1,2-a]pyridin-2-ol -

Specification

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
IUPAC Name 8-chloroimidazo[1,2-a]pyridin-2-ol
Standard InChI InChI=1S/C7H5ClN2O/c8-5-2-1-3-10-4-6(11)9-7(5)10/h1-4,11H
Standard InChI Key WFTDCTRHRZTDLD-UHFFFAOYSA-N
SMILES C1=CN2C=C(N=C2C(=C1)Cl)O
Canonical SMILES C1=CN2C=C(N=C2C(=C1)Cl)O

Introduction

Chemical Architecture and Physicochemical Characteristics

Electronic Configuration

Density functional theory (DFT) calculations comparing 8-chloro and 8-fluoro derivatives reveal a 0.15 eV reduction in HOMO-LUMO gap for the chloro analog, enhancing its nucleophilic character at N1 and C3 positions. This electronic profile facilitates both electrophilic substitution reactions and charge-transfer interactions with biological targets.

Physicochemical Properties

Experimental data collated from multiple sources demonstrates key characteristics:

PropertyValueMethod/Source
Melting Point189-192°C (dec.)Differential Scanning Calorimetry
LogP (Octanol-Water)1.42 ± 0.03Shake Flask Method
Aqueous Solubility (25°C)2.8 mg/mLUSP Equilibrium Method
pKa (Hydroxyl Proton)8.9 ± 0.2Potentiometric Titration
Fluorescence λmax412 nm (pH 7.4)Spectrofluorimetry

The compound exhibits pH-dependent fluorescence quenching between pH 5.0-7.4, with a linear response (R²=0.987) enabling its use as an intracellular pH sensor.

Synthetic Methodologies and Optimization

Palladium-Catalyzed Cyclization

A landmark advancement in synthesis employs a one-pot, three-component reaction under microwave irradiation :

  • Reagents: 2-Aminopyridine, 2-bromo-1-phenylethanone, aryl bromides

  • Catalyst: Pd(OAc)₂ (8 mol%)

  • Conditions: DMF, 160°C, 1 hour

  • Yield: 84% for model substrate 4aaa

This method eliminates intermediate purification steps while achieving regioselectivity >98% as confirmed by HPLC-MS . Scale-up trials (100g batch) maintained yields above 78% with Pd recovery rates of 92% via electrochemical deposition.

Transition Metal-Free Approaches

Emerging protocols utilize N-chlorosuccinimide (NCS) in dichloroethane at reflux :

  • Mechanism: Radical-initiated tandem chlorocyclization

  • Advantage: Avoids precious metal catalysts

  • Limitation: Lower yields (52-65%) compared to Pd routes

Comparative analysis of synthetic routes:

ParameterPd-Catalyzed Metal-Free
Typical Yield78-84%52-65%
Reaction Time1 hour8-12 hours
Byproducts<5%12-18%
ScalabilityKilogram-scaleGram-scale
Cost Index (per kg)$2,450$1,780
TargetIC₅₀ (nM)Selectivity Index
c-Met Kinase23.3150x vs VEGFR2
TGFβ-R1177.389x vs ALK5
Cholinesterase (AChE)420.112x vs BChE

Molecular docking studies (Autodock Vina) show the chloro substituent forms a 2.9Å halogen bond with c-Met's Met1160 residue, while the hydroxyl group hydrogen-bonds to Asp1222 .

Antiproliferative Activity

NCI-60 screening data highlights differential cell line sensitivity:

Cell LineGI₅₀ (μM)Mechanism Confirmed
MCF-7 (Breast)1.4 ± 0.3PARP Cleavage
A549 (Lung)2.1 ± 0.4ROS Generation
PC-3 (Prostate)5.8 ± 1.1β-Catenin Inhibition

Flow cytometry analysis on MCF-7 cells showed 48.7% apoptosis induction at 2μM (24h exposure), with caspase-3 activation detectable within 4 hours.

Comparative Analysis with Structural Analogs

Electronic Effects of Halogen Substituents

Substituent impact on c-Met inhibition:

8-Position SubstituentIC₅₀ (nM)LogD7.4Metabolic Stability (t₁/₂)
-Cl23.31.426.8 hours (Human HLMs)
-F45.61.153.2 hours
-CF₃89.12.039.4 hours
-CN132.40.872.1 hours

The chlorine atom optimally balances electron-withdrawing character and lipophilicity, explaining its superior target affinity compared to other substituents .

Pharmaceutical Development Considerations

Preclinical Pharmacokinetics

Rodent ADME studies (10 mg/kg IV/Oral):

ParameterRatDog
Oral Bioavailability62.3%58.7%
Vdss (L/kg)3.22.8
CL (mL/min/kg)15.412.1
t₁/₂ (h)4.15.7

The compound shows linear pharmacokinetics between 1-30 mg/kg doses with no observed CYP3A4 induction in hepatocyte assays.

Formulation Challenges

Stability studies identify critical degradation pathways:

  • Hydrolysis: pH-dependent cleavage at pH <3 (t₁/₂=12h)

  • Oxidation: 8-Cl → 8-OH conversion under radical stress

  • Photolysis: 32% degradation after 24h (ICH Q1B)

Lyophilized formulations with β-cyclodextrin (1:2 molar ratio) enhanced aqueous stability (t₁/₂=18 months at 25°C).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator